N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide

Description

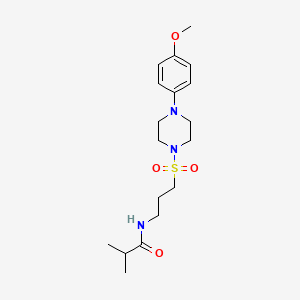

N-(3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position. A sulfonyl group bridges the piperazine ring to a propyl chain terminated by an isobutyramide moiety.

Properties

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-15(2)18(22)19-9-4-14-26(23,24)21-12-10-20(11-13-21)16-5-7-17(25-3)8-6-16/h5-8,15H,4,9-14H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFCKBQBGMGVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of various physiological processes, including smooth muscle contraction, cardiac output, and neurotransmitter release.

Mode of Action

The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation and an induction of apoptosis. Interestingly, the apoptotic induction is an α1-independent action.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of the compound in BPH-1. Among these, Bmi-1 was found to play a significant role.

Biological Activity

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 381.5 g/mol. Its structure features a piperazine ring substituted with a methoxyphenyl group and a sulfonylpropyl chain , which suggests interactions with various biological targets, especially in the central nervous system.

Target Receptors

This compound primarily targets the α1D and α1A adrenoceptors . These receptors are crucial in several physiological processes, including vasoconstriction and neurotransmitter release.

Mode of Action

The compound exhibits high subtype-selectivity for its target receptors. Its interaction with α1D and α1A adrenoceptors affects various biochemical pathways, notably influencing the apoptotic pathway. This interaction has been shown to inhibit cell viability and induce apoptosis in certain cell types, highlighting its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antitumor Effects : The compound has demonstrated antitumor properties in various studies, particularly in prostate cancer cells, where it induces apoptosis.

- Neuropharmacological Effects : Due to its interaction with adrenoceptors, it may have implications for treating neuropsychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Prostate Cancer Study : In vitro studies showed that this compound significantly reduced cell viability in prostate cancer cells by inducing apoptosis through an α1-independent pathway.

- Neurotransmitter Release Regulation : Research indicated that the compound could modulate neurotransmitter release via its action on α1 adrenoceptors, suggesting potential use in treating conditions like depression or anxiety disorders .

Summary Table of Biological Activity

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Based Compounds

Key Observations :

- The 4-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors compared to the unsubstituted phenyl group in compound 13 .

- The sulfonylpropyl linker is shared with the pyridinesulfonamide derivative in , which could influence solubility and metabolic stability .

- Replacement of the isobutyramide with a diazaspiro or benzimidazole moiety () correlates with anticonvulsant or neuromuscular activity, suggesting divergent therapeutic applications .

Pharmacological Activity and Selectivity

Piperazine derivatives exhibit diverse biological activities depending on substituents:

- Anticonvulsant Activity: Compound 13 () demonstrated efficacy in maximal electroshock (MES) and pentetrazol tests, likely due to the diazaspiro group enhancing blood-brain barrier penetration.

- Neuromuscular Targets: The diisobutylamino-benzimidazole derivative () targets motoneuron diseases, highlighting the role of lipophilic groups (e.g., isobutyramide) in tissue-specific binding .

- Receptor Affinity : The 4-methoxyphenyl group may confer serotonin receptor (5-HT1A/7) affinity, as seen in related phenylpiperazine drugs (e.g., trazodone). This contrasts with the 3-chlorophenyl analog in compound 14 (), which might favor dopamine D2/D3 receptors .

Potential Therapeutic Advantages and Limitations

- Advantages : The 4-methoxyphenyl group may improve metabolic stability over unsubstituted phenyl analogs (e.g., compound 13 ) . The isobutyramide terminus could reduce cytotoxicity compared to benzimidazole-based drugs .

- Limitations : Lack of spiro or fused heterocycles (cf. ) may limit CNS penetration, necessitating prodrug strategies .

Q & A

Q. What are the key synthetic routes for N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine ring, nucleophilic substitution, and amide coupling. For example:

Sulfonylation : React 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylpiperazine intermediate .

Propylamine linkage : Introduce the propyl chain via nucleophilic substitution using 3-bromopropane-1-sulfonyl chloride, optimizing temperature (40–60°C) and reaction time (12–24 hours) to minimize side products .

Isobutyramide coupling : Use carbodiimide-based coupling agents (e.g., HBTU or DCC) with isobutyric acid in THF or DMF, maintaining pH control (e.g., EtN) to ensure efficient amide bond formation .

Critical factors : Solvent polarity, stoichiometric ratios, and purification via silica gel chromatography or recrystallization significantly affect yield (reported 45–65%) and purity (>95%) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Identify protons on the methoxyphenyl (δ 6.7–7.3 ppm), piperazine (δ 2.5–3.5 ppm), and isobutyramide (δ 1.0–1.2 ppm for methyl groups) .

- C NMR : Confirm carbonyl (δ 170–175 ppm) and sulfonyl (δ 45–55 ppm) groups .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (m/z ~463 [M+H]) and fragmentation patterns to validate the sulfonylpropyl and piperazine moieties .

- Infrared (IR) Spectroscopy : Identify characteristic stretches for amide (1650–1680 cm) and sulfonyl (1150–1250 cm) groups .

Q. What are the recommended analytical techniques to assess purity and identify impurities in this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water to resolve impurities. Retention time and peak area quantify purity (>98%) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Detect trace impurities (e.g., unreacted sulfonyl intermediates) via high-resolution MS, ensuring mass accuracy <5 ppm .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications in the piperazine-sulfonyl moiety of this compound?

- Methodological Answer :

- Piperazine substituents : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) reduces solubility but enhances receptor binding affinity in vitro .

- Sulfonyl chain length : Extending the propyl chain to butyl decreases metabolic stability in hepatic microsome assays, while shorter chains improve bioavailability .

- Isobutyramide vs. acetamide : Substituting isobutyramide with bulkier groups (e.g., tert-butyl) increases steric hindrance, reducing off-target interactions in kinase inhibition assays .

Experimental design : Parallel synthesis of analogs followed by in vitro screening (e.g., IC determination) and molecular docking studies to map binding pockets .

Q. How does the compound interact with biological targets, and what in vitro assays are used to evaluate its efficacy?

- Methodological Answer :

- Target identification : Use radioligand binding assays (e.g., H-labeled compounds) to screen for affinity at serotonin (5-HT) or dopamine (D) receptors, common targets for piperazine derivatives .

- Enzyme inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorometric assays (e.g., ADP-Glo™ Kinase Assay), comparing IC values against reference inhibitors .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) and Western blotting to assess downstream signaling (e.g., p-ERK) .

Q. What strategies are effective in resolving contradictory data regarding the compound's pharmacokinetic properties?

- Methodological Answer :

- Bioanalytical validation : Use tandem MS (LC-MS/MS) with isotopically labeled internal standards to quantify plasma concentrations, addressing matrix effects or ion suppression .

- Metabolic stability : Compare half-life (t) in human liver microsomes (HLM) vs. rodent S9 fractions to identify species-specific metabolism discrepancies .

- Solubility enhancement : Formulate with cyclodextrins or lipid-based carriers to reconcile low aqueous solubility (<10 µg/mL) with in vivo efficacy data .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, temperature) causing batch-to-batch variability in bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.